CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

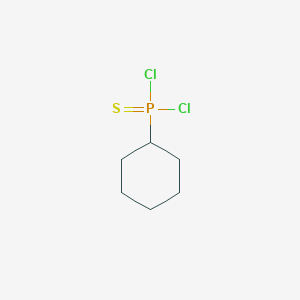

CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE is an organophosphorus compound with the chemical formula C6H11Cl2PS. It is a colorless liquid with a characteristic phosphate-like odor. This compound is widely used in organic synthesis due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE can be synthesized by reacting cyclohexyldichlorophosphine with sulfur. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the sulfide bond.

Industrial Production Methods: In industrial settings, cyclohexyldichlorophosphine sulfide is produced by the controlled reaction of cyclohexyldichlorophosphine with elemental sulfur. The process involves careful monitoring of temperature and pressure to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are commonly used.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphines depending on the reagents used.

Applications De Recherche Scientifique

CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

Biology: It is used in the synthesis of biologically active phosphine derivatives.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of cyclohexyldichlorophosphine sulfide involves its ability to act as a ligand in various chemical reactions. It can coordinate with metal centers in catalytic processes, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include interactions with enzymes and proteins that participate in these catalytic processes.

Comparaison Avec Des Composés Similaires

Cyclohexyldichlorophosphine: Similar in structure but lacks the sulfide group.

Dichlorophenylphosphine: Contains a phenyl group instead of a cyclohexyl group.

Chlorodiphenylphosphine: Contains two phenyl groups instead of a cyclohexyl group.

Uniqueness: CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE is unique due to the presence of both chlorine and sulfur atoms, which impart distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis.

Activité Biologique

Cyclohexylphosphonothioic dichloride (CPTDC) is a phosphorus-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of CPTDC, focusing on its mechanisms of action, toxicity, and applications in various fields.

CPTDC is characterized by the presence of a cyclohexyl group attached to a phosphonothioic acid moiety. Its chemical structure can be represented as follows:

1. Enzyme Inhibition

Research indicates that CPTDC exhibits inhibitory effects on certain enzymes, particularly those involved in cholinergic signaling. This inhibition can lead to increased levels of acetylcholine, resulting in enhanced neurotransmission. Such mechanisms are similar to those observed in other organophosphorus compounds, which are known for their neurotoxic effects.

2. Toxicological Studies

Toxicological assessments have revealed that CPTDC can induce oxidative stress and apoptosis in various cell lines. The compound has been shown to generate reactive oxygen species (ROS), leading to cellular damage and death. A study conducted on human liver cells demonstrated that exposure to CPTDC resulted in significant cytotoxicity, as evidenced by increased lactate dehydrogenase (LDH) release and decreased cell viability.

Toxicity Profile

The toxicity of CPTDC has been evaluated through various experimental models. The following table summarizes key findings from toxicity studies:

Case Study 1: Occupational Exposure

A notable case involved an occupational exposure incident where workers were exposed to CPTDC during its synthesis. Symptoms included respiratory distress and neurological impairment, highlighting the need for stringent safety measures when handling such compounds.

Case Study 2: Environmental Impact

Another study examined the environmental impact of CPTDC runoff into aquatic systems. The compound was found to affect fish populations, leading to reproductive issues and decreased survival rates. This underscores the importance of monitoring phosphorus-containing pollutants in ecosystems.

Applications

Despite its toxicity, CPTDC has potential applications in various fields:

- Agriculture : As a pesticide or herbicide, CPTDC could be utilized for its ability to disrupt pest physiology.

- Pharmaceuticals : Research is ongoing into its use as a template for developing new drugs targeting neurodegenerative diseases due to its interaction with cholinergic pathways.

Propriétés

IUPAC Name |

dichloro-cyclohexyl-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl2PS/c7-9(8,10)6-4-2-1-3-5-6/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTALYNKBFBYFLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=S)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400478 |

Source

|

| Record name | Phosphonothioic dichloride, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-63-1 |

Source

|

| Record name | Phosphonothioic dichloride, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.